4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid typically involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminobenzoic acid in acetonitrile. The reaction mixture is stirred at room temperature for several days, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid has several scientific research applications:
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-({[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid): This compound is structurally similar but features a different substitution pattern on the pyrazole ring.
Imidazole-containing compounds: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Uniqueness
4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the pyrazole and benzoic acid moieties provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-10-13(9-17(2)16-10)8-15-7-11-3-5-12(6-4-11)14(18)19/h3-6,9,15H,7-8H2,1-2H3,(H,18,19) |
InChI Key |
GVFIAPTXORWCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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